5-fluoro-1-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Description

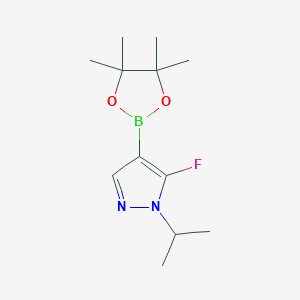

The compound 5-fluoro-1-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole features a pyrazole core substituted at positions 1, 4, and 3. Key structural attributes include:

- Position 1: A bulky isopropyl group, which enhances steric hindrance and may influence solubility and reactivity.

- Position 4: A tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester) group, a critical functional moiety for Suzuki-Miyaura cross-coupling reactions in medicinal chemistry and materials science.

- Position 5: A fluorine atom, which modulates electronic properties and bioavailability.

Its primary applications may include serving as an intermediate in drug discovery, leveraging the boronate group for further derivatization .

Properties

IUPAC Name |

5-fluoro-1-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20BFN2O2/c1-8(2)16-10(14)9(7-15-16)13-17-11(3,4)12(5,6)18-13/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJFIYCXYOQETF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)C(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1628214-30-1 | |

| Record name | 5-fluoro-1-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

5-Fluoro-1-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a pyrazole core substituted with a fluorine atom and a tetramethyl dioxaborolane moiety. Its structure can be represented as follows:

where , , , , and represent the number of each atom in the molecular formula. The presence of fluorine and boron contributes to its unique chemical properties, influencing its interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Recent studies have highlighted its potential as an antimicrobial agent. In vitro tests have shown that the compound has significant activity against various strains of bacteria and fungi. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 4–8 μg/mL |

| Mycobacterium abscessus | 4–8 μg/mL |

| Mycobacterium smegmatis | 4–8 μg/mL |

These results suggest that the compound could be a candidate for treating infections caused by resistant strains of bacteria .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a study involving L1210 mouse leukemia cells, it demonstrated potent inhibition of cell proliferation with IC50 values in the nanomolar range. This suggests a strong potential for further development as an anticancer therapeutic agent .

The mechanism by which this compound exerts its biological effects appears to involve interaction with specific cellular targets:

- Inhibition of Kinases : The compound may act as a kinase inhibitor, which is critical in various signaling pathways associated with cancer progression.

- DNA Interaction : Preliminary studies suggest that it may interact with DNA or RNA, leading to disruption of nucleic acid synthesis in rapidly dividing cells.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data indicate:

| Parameter | Value |

|---|---|

| Oral Bioavailability | 31.8% |

| Clearance (mL/h/kg) | 82.7 ± 1.97 |

| Toxicity (in vivo) | No acute toxicity at 2000 mg/kg |

These parameters suggest favorable pharmacokinetic properties that warrant further investigation .

Case Studies

A notable case study involved a series of analogs derived from this compound, which were tested against various cancer cell lines. The results showed that modifications to the dioxaborolane moiety enhanced potency against specific targets while maintaining low toxicity levels.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Derivatives with Boronate Esters

1-(Difluoromethyl)-4-(Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazole

- Substituents : Difluoromethyl (position 1) and pinacol boronate (position 4).

- Key Differences : The isopropyl group in the target compound is replaced by a smaller, electronegative difluoromethyl group.

- Properties :

- Density : 1.10 ± 0.1 g/cm³

- Boiling Point : 380.9 ± 22.0 °C

- pKa : 0.95 ± 0.10

- Applications : Used in cross-coupling reactions; the difluoromethyl group may enhance metabolic stability compared to isopropyl .

4-(Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazole

- Substituents : Unsubstituted pyrazole core with boronate at position 4.

- Key Differences : Lacks fluorine and isopropyl groups, simplifying synthesis but reducing steric and electronic complexity.

- Synthesis : Produced via reflux in 1,2-dichloroethane, yielding 84.1% .

- Applications : A versatile precursor for functionalizing pyrazole scaffolds .

Comparative Analysis

Pyrazole Derivatives with Halogen and Aryl Substituents

4-(4-Halophenyl)-2-(Pyrazolyl)Thiazoles (Compounds 4 and 5)

- Substituents : Chlorophenyl (4) or bromophenyl (5) at position 4; fluorophenyl-triazole-pyrazole-thiazole hybrid.

- Key Differences : Thiazole and triazole rings introduce rigidity; halogen substituents (Cl/Br) affect intermolecular interactions.

- Crystal Structure : Isostructural with triclinic symmetry (P̄1); two independent molecules per asymmetric unit. Fluorophenyl groups adopt perpendicular orientations relative to the pyrazole plane .

- Applications : Antimicrobial activity reported for chlorophenyl analogs .

DHODH Inhibitors (Compounds 8o–10f)

- Substituents : Pyrazole linked to pyridine/pyridazine with alkoxy and aryloxy groups.

- Key Differences: Lack boronate esters but feature cyclopropyl and difluorophenoxy groups for target engagement.

- Synthesis : Microwave-assisted reactions in acetonitrile at 180°C for 6 hours .

- Applications : Potent inhibitors of human dihydroorotate dehydrogenase (DHODH), a therapeutic target in autoimmune diseases .

Substituent Effects on Reactivity and Bioactivity

- Boronate Esters : The pinacol boronate in the target compound enables cross-coupling, a feature absent in halogenated analogs (e.g., compounds 4 and 5). This functional group is critical for late-stage diversification in drug development .

- Fluorine vs. Halogens : Fluorine at position 5 enhances electronegativity and metabolic stability compared to chlorine/bromine in thiazole derivatives .

- Steric Effects : The isopropyl group in the target compound may reduce aggregation propensity compared to planar aryl groups in DHODH inhibitors .

Notes on Evidence and Limitations

- pyridine) preclude direct pharmacological comparisons.

- Sources : Patents (e.g., EP 4086245A1) focus on synthetic routes, while journals emphasize crystallography and bioactivity, highlighting the need for interdisciplinary analysis .

Q & A

Basic Research Question

- NMR : Use NMR to confirm fluorination (δ ≈ -120 ppm for C-F) and NMR for boronic ester identification (δ ≈ 30–35 ppm) .

- XRD : Employ single-crystal X-ray diffraction (SHELXL-97) to resolve regiochemical ambiguities (e.g., pyrazole substitution pattern). Refinement parameters (R1 < 0.05) ensure accuracy .

- Mass Spectrometry : High-resolution ESI-MS (m/z 281.1 [M+H]+) validates molecular formula (C12H18BFN2O2).

How do solvent polarity and catalyst choice influence the compound’s performance in Suzuki-Miyaura cross-coupling reactions?

Advanced Research Question

- Solvent Effects : Polar aprotic solvents (DMF, THF) stabilize the boronate intermediate, enhancing coupling efficiency. Water content >10% can hydrolyze the boronic ester .

- Catalyst Screening : Test Pd catalysts (Pd(OAc)2, PdCl2(dppf)) with ligands (XPhos, SPhos). Ligand bulkiness reduces steric hindrance at the pyrazole 4-position.

- Kinetic Analysis : Use in situ IR or NMR to monitor reaction progress. Optimize turnover frequency (TOF) by adjusting Pd loading (0.5–2 mol%).

What strategies resolve contradictions in reported synthetic yields for analogous pyrazole-boronic esters?

Advanced Research Question

Discrepancies often arise from:

- Impurity Profiles : Side reactions (e.g., protodeboronation) reduce yields. Use LC-MS to identify byproducts and adjust protecting groups (e.g., pinacol vs. neopentyl glycol esters) .

- Moisture Sensitivity : Boronic esters hydrolyze readily. Compare yields under strict anhydrous vs. ambient conditions .

- Catalyst Deactivation : Pd black formation in polar solvents. Add stabilizing agents (e.g., TBAB) or switch to air-stable precatalysts (e.g., Pd(OAc)2/XPhos) .

How can computational modeling guide the design of derivatives with improved metabolic stability for medicinal applications?

Advanced Research Question

- Metabolite Prediction : Use ADMET predictors (e.g., SwissADME) to identify vulnerable sites (e.g., boronic ester hydrolysis).

- DFT Studies : Calculate bond dissociation energies (BDEs) for C-F (≈485 kJ/mol) and B-O (≈340 kJ/mol) to prioritize stable substituents .

- In Silico Docking : Model interactions with cytochrome P450 enzymes (CYP3A4) to predict oxidation pathways.

What are the challenges in achieving enantioselective synthesis of chiral derivatives, and how can they be addressed?

Advanced Research Question

- Chiral Center Formation : The isopropyl group at N1 can induce chirality. Use chiral auxiliaries (e.g., Evans oxazolidinones) during cyclocondensation or asymmetric catalysis (e.g., BINOL-phosphoric acids) .

- Resolution Methods : Apply chiral HPLC (Chiralpak IA column) or enzymatic kinetic resolution (e.g., lipases in tert-butyl methyl ether) .

How does the compound’s solid-state packing affect its reactivity and stability?

Basic Research Question

- Crystallography : Analyze XRD data (e.g., CCDC entries) for intermolecular interactions (e.g., C-F⋯H hydrogen bonds, π-stacking). Tight packing may reduce solubility but enhance thermal stability .

- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH) to correlate crystal defects (via PXRD) with decomposition rates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.